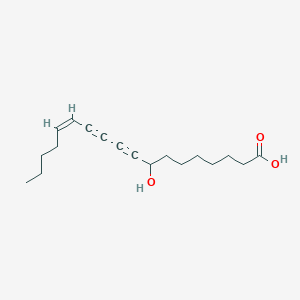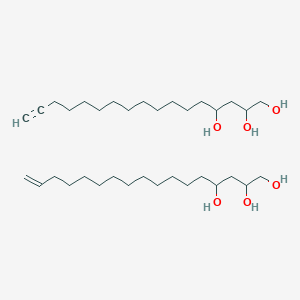
Avocatin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avocatin B is a lipid compound derived from the avocado fruit. It is known for its unique bioactive properties, particularly its cytotoxic activity against acute myeloid leukemia cells. This compound is a mixture of polyhydroxylated fatty alcohols, specifically avocadene and avocadyne, which are extracted from the seeds of the avocado pear .
Preparation Methods
Synthetic Routes and Reaction Conditions: Avocatin B is typically extracted from avocado seeds using solvent-based extraction followed by saponification. The extraction process involves the use of organic solvents to isolate the lipid compounds, which are then subjected to saponification to remove impurities and enhance the purity of the extract .
Industrial Production Methods: For industrial-scale production, the extraction process is optimized to maximize yield and efficiency. This involves scaling up the solvent extraction and saponification processes, followed by purification using techniques such as liquid chromatography and mass spectrometry to ensure the high purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Avocatin B undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different bioactive properties .
Scientific Research Applications
Avocatin B has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on the biological effects of this compound, particularly its cytotoxic activity against leukemia cells and its role in inhibiting fatty acid oxidation
Medicine: this compound is being investigated as a potential therapeutic agent for treating acute myeloid leukemia and other cancers. .
Mechanism of Action
Avocatin B exerts its effects primarily by targeting mitochondria and inhibiting fatty acid oxidation. This inhibition leads to the accumulation of reactive oxygen species, which induce apoptosis in leukemia cells. The compound selectively targets leukemia stem cells while sparing normal hematopoietic stem cells. The molecular targets involved include enzymes such as carnitine palmitoyltransferase 1 (CPT1) and pathways related to oxidative phosphorylation and energy metabolism .
Comparison with Similar Compounds
Avocadene: Another lipid derived from avocado with similar bioactive properties.
Avocadyne: A polyhydroxylated fatty alcohol also found in avocado, often studied alongside avocatin B.
Comparison: this compound is unique in its selective cytotoxicity towards leukemia stem cells, a property not commonly observed in other similar compounds. Its ability to inhibit fatty acid oxidation and induce reactive oxygen species-mediated apoptosis sets it apart from other avocado-derived lipids. Additionally, this compound’s dual role in cancer treatment and metabolic regulation highlights its versatility and potential as a therapeutic agent .
Properties
Molecular Formula |
C34H66O6 |
|---|---|
Molecular Weight |
570.9 g/mol |
IUPAC Name |
heptadec-16-ene-1,2,4-triol;heptadec-16-yne-1,2,4-triol |
InChI |
InChI=1S/C17H34O3.C17H32O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2;1,16-20H,3-15H2 |
InChI Key |
MKQLKSXQNMNNHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCC(CC(CO)O)O.C#CCCCCCCCCCCCC(CC(CO)O)O |
Synonyms |
16-Heptadecene-1,2,4-triol - 16-heptadecyne-1,2,4-triol (1:1) 16-Heptadecene-1,2,4-triol, compd. with 16-heptadecyne-1,2,4-triol (1:1) avocatin B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



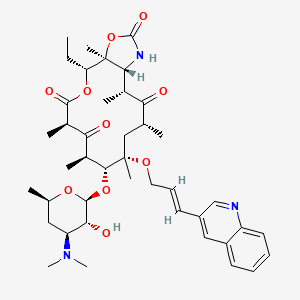
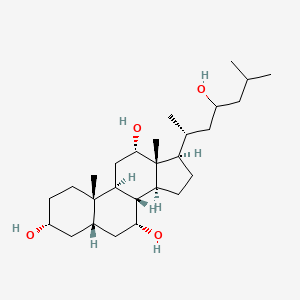
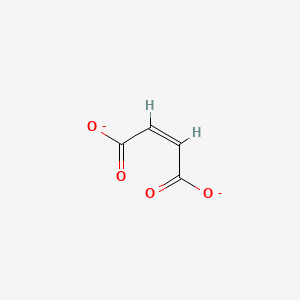


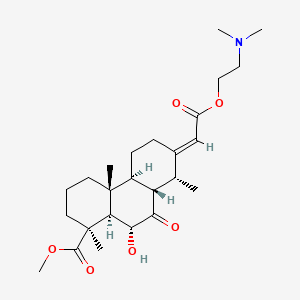

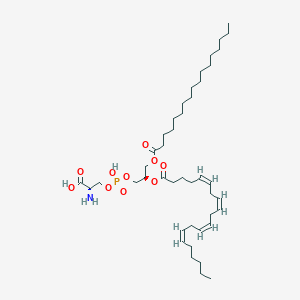
![2-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid](/img/structure/B1232357.png)

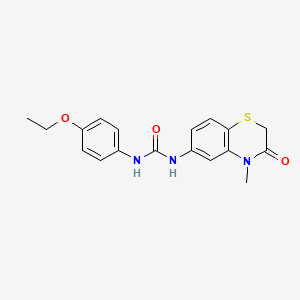
![[(2R)-3-amino-2-hydroxypropyl]-(cyclohexylmethyl)phosphinic acid](/img/structure/B1232361.png)
